molecular formula C21H16BrN3O3 B4796022 3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine

3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine

Cat. No.: B4796022
M. Wt: 438.3 g/mol
InChI Key: LUCQLLZCMHWTOE-UHFFFAOYSA-N
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Description

3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyridine ring substituted with methoxy groups and a 1,2,4-oxadiazole ring attached to a bromophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which is then coupled with the bromophenyl group. The final step involves the introduction of the methoxy groups on the pyridine ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the bromine atom can result in the formation of various substituted derivatives.

Scientific Research Applications

3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The unique electronic properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or signaling pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine include:

  • 2-(3’-pyridyl)-5-phenyloxazole
  • 2,5-diphenyloxazole
  • Thiazole derivatives

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and the presence of both methoxy and bromophenyl substituents. This unique structure imparts distinct electronic and steric properties, making it particularly useful in certain applications, such as in the development of novel pharmaceuticals and advanced materials.

Properties

IUPAC Name

5-(2-bromophenyl)-3-[2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O3/c1-26-14-7-5-6-13(12-14)18-11-10-16(20(23-18)27-2)19-24-21(28-25-19)15-8-3-4-9-17(15)22/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCQLLZCMHWTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine
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3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine
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3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine
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3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine
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3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine

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